molecular formula C12H11N3O3 B14073420 Phenol, 2-(2,6-dimethyl-5-nitro-4-pyrimidinyl)- CAS No. 100008-90-0

Phenol, 2-(2,6-dimethyl-5-nitro-4-pyrimidinyl)-

Cat. No.: B14073420
CAS No.: 100008-90-0
M. Wt: 245.23 g/mol
InChI Key: ILYPIRNYPYEKPQ-UHFFFAOYSA-N
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Description

Phenol, 2-(2,6-dimethyl-5-nitro-4-pyrimidinyl)- is a chemical compound that belongs to the class of phenols and pyrimidines It is characterized by the presence of a phenol group attached to a pyrimidine ring, which is further substituted with two methyl groups and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Phenol, 2-(2,6-dimethyl-5-nitro-4-pyrimidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phenol, 2-(2,6-dimethyl-5-nitro-4-pyrimidinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 2-(2,6-dimethyl-5-nitro-4-pyrimidinyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

  • Phenol, 2,6-dimethyl-4-nitro-
  • Phenol, 2,5-dimethyl-4-nitro-
  • Phenol, 2,4-dimethyl-4-nitro-

Comparison: Phenol, 2-(2,6-dimethyl-5-nitro-4-pyrimidinyl)- is unique due to the presence of the pyrimidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

100008-90-0

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

2-(2,6-dimethyl-5-nitropyrimidin-4-yl)phenol

InChI

InChI=1S/C12H11N3O3/c1-7-12(15(17)18)11(14-8(2)13-7)9-5-3-4-6-10(9)16/h3-6,16H,1-2H3

InChI Key

ILYPIRNYPYEKPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C)C2=CC=CC=C2O)[N+](=O)[O-]

Origin of Product

United States

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